![molecular formula C24H20N2O5 B2920662 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid CAS No. 2416237-23-3](/img/structure/B2920662.png)
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS Number 2416237-23-3, is a complex organic molecule with a molecular weight of 416.43 . It has a structure that includes a fluorene group, an azetidine ring, and a pyridine ring .
Molecular Structure Analysis
The molecule consists of a fluorene group attached to an azetidine ring, which is further connected to a pyridine ring . The InChI code for this compound is 1S/C24H20N2O5/c27-22-10-9-15 (23 (28)29)11-26 (22)16-12-25 (13-16)24 (30)31-14-21-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)21/h1-11,16,21H,12-14H2, (H,28,29) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Protection of Hydroxy-Groups
- Application : This compound, commonly referred to as the fluoren-9-ylmethoxycarbonyl (Fmoc) group, is used to protect hydroxy-groups in chemical synthesis. This protection is particularly valuable when working with acid- and base-labile groups, as Fmoc can be removed without disturbing these sensitive groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Antibacterial Agents
- Application : The compound is utilized in the synthesis of various antibacterial agents. For example, derivatives of this compound have been synthesized and evaluated for their antibacterial activity, with some showing promising results (Egawa et al., 1984).
Synthesis of Liquid Scintillation Solutes
- Application : It is also involved in the preparation of liquid scintillation solutes, indicating its utility in analytical chemistry and materials science (Barnett et al., 1960).
Intramolecular Hydrogen-Bonded γ-Keto Acid
- Application : The compound adopts a planar conformation with internal hydrogen bonding, making it a subject of interest in studies of molecular structure and bonding (Coté, Lalancette, & Thompson, 1996).
C-H Functionalization of Cyclic Amines
- Application : It's used in redox-annulations with α,β-unsaturated carbonyl compounds, highlighting its role in the functionalization of cyclic amines and the synthesis of complex organic molecules (Kang et al., 2015).
Synthesis of Bioactive Fluorenes
- Application : This compound is a precursor in synthesizing bioactive fluorene-based agents, particularly in the development of antimicrobial and anticancer drugs (Hussein et al., 2020).
Synthesis of Schiff’s Bases and 2-Azetidinones
- Application : It is used in the synthesis of Schiff’s bases and 2-azetidinones, compounds that have shown potential as antidepressant and nootropic agents (Thomas et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-22-10-9-15(23(28)29)11-26(22)16-12-25(13-16)24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMLRZFIFOJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(C=CC5=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.